molecular formula C11H12Cl2N2O3S B2515325 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680617-79-2

2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No.: B2515325
CAS No.: 680617-79-2
M. Wt: 323.19
InChI Key: KMPJEHHCNCVBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a complex organic compound that features a pyrrolidine ring, a sulfonyl chloride group, and a chloro-substituted benzene ring

Scientific Research Applications

2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Acts as a building block for more complex molecules.

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride” would depend on its specific application. For instance, in drug discovery, the pyrrolidine ring is known to interact with various biological targets, leading to different biological profiles .

Safety and Hazards

As with any chemical compound, handling “2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride” would require appropriate safety measures. For instance, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

Future Directions

The future directions in the study and application of “2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride” would likely involve further exploration of its potential uses in drug discovery and other fields. The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride typically involves multiple steps. One common route starts with the chlorination of 4-aminobenzenesulfonyl chloride to introduce the chloro group. This is followed by the acylation of the amino group with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate.

    Hydrolysis: Water or aqueous bases under mild conditions.

Major Products

    Nucleophilic Substitution: Produces sulfonamide or sulfonate esters.

    Oxidation: Yields oxidized derivatives of the compound.

    Hydrolysis: Forms sulfonic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
  • 2-Chloro-4-[(morpholine-1-carbonyl)-amino]-benzenesulfonyl chloride

Uniqueness

2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or other bioactive molecules.

Properties

IUPAC Name

2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c12-9-7-8(3-4-10(9)19(13,17)18)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPJEHHCNCVBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.